Bienvenue dans la boutique en ligne BenchChem!

1,2-bis[(4-chlorophenyl)methylideneamino]guanidine

Antifungal drug repurposing Candida albicans Fluconazole resistance

1,2-bis[(4-chlorophenyl)methylideneamino]guanidine, widely recognized as its hydrochloride salt robenidine hydrochloride (CAS 25875-51-8), is a symmetric bis-benzylideneaminoguanidine derivative first developed as a synthetic coccidiostat for poultry and rabbits. The molecule features two 4-chlorobenzylideneamino arms flanking a central guanidine core (C15H13Cl2N5; MW = 334.20 g/mol).

Molecular Formula C15H13Cl2N5
Molecular Weight 334.2 g/mol
CAS No. 25875-51-8
Cat. No. B1679493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-bis[(4-chlorophenyl)methylideneamino]guanidine
CAS25875-51-8
SynonymsCytostat
Hydrochloride, Robenidine
Robenidine
Robenidine Hydrochloride
Robenz
Robenzidene
Robenzidine
Molecular FormulaC15H13Cl2N5
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl
InChIInChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)
InChIKeyMOOFYEJFXBSZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Robenidine Hydrochloride (CAS 25875-51-8) Procurement Guide: A Bis-Benzylideneaminoguanidine Coccidiostat with Repositionable Antifungal and Antibacterial Activity


1,2-bis[(4-chlorophenyl)methylideneamino]guanidine, widely recognized as its hydrochloride salt robenidine hydrochloride (CAS 25875-51-8), is a symmetric bis-benzylideneaminoguanidine derivative first developed as a synthetic coccidiostat for poultry and rabbits [1]. The molecule features two 4-chlorobenzylideneamino arms flanking a central guanidine core (C15H13Cl2N5; MW = 334.20 g/mol) [2]. Beyond its established veterinary use, robenidine has emerged from FDA-approved drug library screens as a repositionable antifungal agent with broad-spectrum activity against fluconazole-resistant Candida albicans and the multidrug-resistant pathogen Candida auris, and as a Gram-positive antibacterial agent active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [3][4]. This dual-use potential—spanning animal health, antifungal drug development, and antibacterial research—makes robenidine a strategically valuable procurement target for laboratories pursuing infectious disease research, drug repurposing programs, and veterinary parasitology studies.

Why Generic Substitution of 1,2-bis[(4-chlorophenyl)methylideneamino]guanidine Is Not Advisable: Comparator-Driven Evidence of Divergent Bioactivity, Stability, and Resistance Profiles


Within the class of bis-benzylideneaminoguanidines and the broader category of anticoccidial agents, robenidine occupies a distinct profile that cannot be assumed by close structural analogs or in-class alternatives. The symmetrical 4-chloro substitution pattern on both benzylidene rings is critical: structure-activity relationship (SAR) studies demonstrate that altering the 4-Cl to 4-F, 3-F, 4-CH3, or 4-C(CH3)3 reduces antibacterial MIC values from 8.1–13.0 µM to 23.7–71 µM against MRSA, representing a 2- to 8-fold potency loss [1]. Similarly, the guanidine-to-2,4,6-triaminopyrimidine bioisosteric modification yields analog NCL195 with altered Gram-negative spectrum that does not replicate the parent compound's anticoccidial activity [2]. Among anticoccidials, robenidine differs fundamentally from ionophores (monensin, salinomycin, lasalocid) and triazine-based agents (diclazuril): it is a synthetic non-ionophore with a distinct cell wall integrity-targeting antifungal mechanism, a photolytic half-life (DT50) of 4.1 days versus salinomycin's negligible photodegradation, and the lowest fetotoxicity ranking among arprinocid, salinomycin, and robenidine in chicken embryo assays [3][4]. Field studies further reveal that robenidine and diclazuril exhibit differential efficacy against rabbit coccidiosis depending on the Eimeria resistance landscape, with diclazuril significantly reducing oocyst per gram (OPG) values (p < 0.0001) while robenidine showed no significant effect on OPG [5]. These data collectively demonstrate that generic substitution—whether by structural analog, ionophoric anticoccidial, or triazine-based coccidiostat—will predictably alter bioactivity, environmental fate, and therapeutic outcome.

Quantitative Differentiation Evidence for 1,2-bis[(4-chlorophenyl)methylideneamino]guanidine (Robenidine) Versus Key Comparators


Robenidine vs. Fluconazole: Superior Growth Inhibition of Fluconazole-Resistant Candida albicans and Candida auris

In a head-to-head comparison using the standard C. albicans reference strain SC5314, robenidine suppressed growth more effectively than fluconazole at the same concentration of 16 µM, and at 32 µM (11.86 µg/mL) robenidine completely inhibited C. albicans growth whereas fluconazole did not [1]. Crucially, against two clinical fluconazole-resistant C. albicans isolates (#16 and #17), fluconazole failed to inhibit growth even at 32 µM, while robenidine drastically inhibited growth in a dose-dependent manner, with significant inhibition observed even at 8 µM [1]. Against the multidrug-resistant emerging pathogen Candida auris, robenidine was much more efficient than fluconazole, achieving complete growth abolishment at 32 µM [1]. The inhibitory concentration of robenidine across all tested fungal species (C. albicans, C. auris, Cryptococcus neoformans, Aspergillus fumigatus, Saccharomyces cerevisiae) ranged from 1 to 2 µM [1].

Antifungal drug repurposing Candida albicans Fluconazole resistance

Robenidine vs. Other Anticoccidials: Fetotoxicity Ranking in Chicken Embryo Model

In a direct comparative study assessing fetotoxic effects of three anticoccidial drugs inoculated into the yolk sac of 7-day-old chicken embryos, robenidine was the least lethal among the three agents tested. Arprinocid was the most lethal to chicken fetuses, followed by salinomycin, while robenidine was the least [1]. Doses tested were 0.09–9.75 mg robenidine/egg, 0.06–6.75 mg salinomycin/egg, and 0.08–8.25 mg arprinocid/egg, with all three causing dose-dependent fetal death [1]. Surviving fetuses in all groups showed a dose-dependent reduction in body weight and length; however, the survival advantage of robenidine across the tested dose range provides a quantifiable margin of developmental safety relative to its ionophoric and arylguanidine-class comparators [1].

Anticoccidial safety Chicken embryo toxicity Developmental toxicology

Robenidine vs. Salinomycin: Comparative Environmental Photolytic Stability (DT50)

A controlled abiotic degradation study directly compared the photolytic stability of robenidine and salinomycin. Robenidine was transformed by photolysis with a half-life (DT50) of 4.1 days and was also unstable at low pH (DT50 ≈ 4 days) [1]. In contrast, salinomycin was merely transformed at low pH and was not significantly affected by photolysis under the same conditions [1]. The antibacterial potency of the phototransformation product mixtures of robenidine remained comparable to that of the parent compound, and five specific photo-transformation products were structurally elucidated by accurate mass measurements and MS/MS fragmentation [1].

Environmental fate Photodegradation Anticoccidial persistence

Robenidine vs. Multiple Anticoccidials: Daily Weight Gain Improvement in Broiler Sensitivity Tests (2000–2012 Meta-Analysis)

A meta-analysis of anticoccidial sensitivity tests conducted over a 12-year period (2000–2012) compared the efficacy of multiple anticoccidial drugs in improving daily weight gain in broiler chickens relative to untreated controls. Robenidine demonstrated a 42.8% improvement in daily weight gain versus control groups [1]. This performance places robenidine among the top synthetic anticoccidials: decoquinate achieved 45.5% improvement, while the combination of narasin-nicarbazin achieved the highest at 57.4% [1]. Notably, diclazuril provided only 15.6% average weight gain improvement over the same period [2]. Among ionophores, lasalocid achieved 50.7% improvement [1].

Anticoccidial efficacy Broiler performance Weight gain improvement

Robenidine Antibacterial Profile: MRSA and VRE MIC Values with Favorable Cytotoxicity and Hemolysis Safety Margins

Robenidine demonstrates potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 8.1 µM and against vancomycin-resistant enterococci (VRE) with a MIC of 4.7 µM [1]. It is bactericidal against all tested S. aureus strains with MBC/MIC90 ratios ≤ 2 [2]. Critically, no dose-limiting cytotoxicity was observed at ≥ 2× MIC and no hemolysis at ≥ 8× MIC, establishing a wide safety margin for mammalian cells [1]. Robenidine also displays excellent microsomal stability with T1/2 > 247 min, CLint < 7 µL/min/mg protein, and hepatic extraction ratio EH < 0.22 in both human and mouse liver microsomes [1]. Addition of polymyxin B extends robenidine's Gram-negative activity against Escherichia coli and Pseudomonas aeruginosa with MICs of 4.2–21.6 µM [1].

Antibacterial drug repurposing MRSA VRE Cytotoxicity safety margin

Robenidine vs. Diclazuril: Divergent Field Efficacy Against Rabbit Coccidiosis Due to Multiple Drug Resistance

A 2025 field study compared robenidine (66 mg/kg feed), diclazuril (1 mg/kg feed), and oregano oil against rabbit coccidiosis caused by mixed Eimeria species infection [1]. Diclazuril exhibited significantly lower oocyst per gram (OPG) values in environmental fecal samples and a markedly reduced risk of liver coccidiosis compared to all other groups (p < 0.0001) [1]. In contrast, robenidine did not have a significant effect on OPG values, although it reduced the risk for liver coccidiosis [1]. The study confirmed for the first time the complete and simultaneous ineffectiveness of both diclazuril and robenidine in preventing coccidiosis due to multiple resistance in rabbit Eimeria species, with no significant improvement in zootechnical parameters or fecal quality compared to controls [1].

Coccidiosis management Anticoccidial resistance Rabbit Eimeria

Procurement-Guiding Application Scenarios for 1,2-bis[(4-chlorophenyl)methylideneamino]guanidine Based on Quantitative Differentiation Evidence


Antifungal Drug Repurposing Research Targeting Fluconazole-Resistant and Emerging Multidrug-Resistant Fungal Pathogens

Laboratories engaged in antifungal drug discovery should procure robenidine as a repositioning lead compound specifically for programs targeting fluconazole-resistant Candida albicans and the WHO-critical-priority pathogen Candida auris. As demonstrated in direct head-to-head comparisons, robenidine completely inhibits C. albicans growth at 32 µM where fluconazole fails, and retains efficacy against fluconazole-resistant clinical isolates at concentrations as low as 8 µM [1]. Its broad-spectrum antifungal inhibitory concentration range of 1–2 µM across C. albicans, C. auris, Cryptococcus neoformans, and Aspergillus fumigatus supports its use as a pan-antifungal screening control [1]. The compound's distinct mechanism targeting the fungal cell wall integrity signaling pathway (Mkc1-Rlm1 axis) further differentiates it from azole, polyene, and echinocandin classes, making it valuable for studying non-canonical antifungal targets [1].

Gram-Positive Antibacterial Development Programs Requiring Bactericidal Activity with Favorable Safety Margins

For antibacterial research programs focused on methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), robenidine offers a validated starting scaffold with MICs of 8.1 µM and 4.7 µM respectively, bactericidal activity (MBC/MIC90 ≤ 2), and a wide safety window (no cytotoxicity at ≥ 2× MIC, no hemolysis at ≥ 8× MIC) [2][3]. The compound's excellent microsomal stability (T1/2 > 247 min, CLint < 7 µL/min/mg, EH < 0.22 in human and mouse microsomes) supports its use in hit-to-lead optimization campaigns where metabolic stability is a key selection criterion [2]. Researchers can additionally exploit the polymyxin B synergy data (Gram-negative MICs of 4.2–21.6 µM against E. coli and P. aeruginosa) to design combination therapy studies [2].

Veterinary Parasitology Studies Integrating Anticoccidial Efficacy with Developmental Toxicology Assessment

Research groups conducting comparative anticoccidial efficacy and safety profiling should prioritize robenidine for studies where developmental toxicity is a critical endpoint. The compound ranks as the least fetotoxic among arprinocid, salinomycin, and robenidine in the chicken embryo model, with robenidine tested across a dose range of 0.09–9.75 mg/egg [4]. In broiler production contexts, robenidine delivers a 42.8% improvement in daily weight gain versus untreated controls based on 12-year meta-analysis data, exceeding diclazuril's 15.6% while trailing decoquinate's 45.5% and lasalocid's 50.7% [5][6]. However, researchers must account for documented multiple drug resistance in rabbit Eimeria populations where robenidine showed no significant effect on oocyst shedding, highlighting the need for resistance screening prior to field efficacy trials [7].

Environmental Fate Studies on Veterinary Pharmaceutical Persistence and Photodegradation Product Characterization

Environmental chemists and regulatory scientists procuring anticoccidial reference standards should select robenidine as a model compound for photodegradation studies based on its well-characterized photolytic lability. The compound's photolysis DT50 of 4.1 days, coupled with the structural elucidation of five specific photo-transformation products by accurate mass measurements and MS/MS fragmentation, provides a robust dataset for environmental fate method development and validation [8]. Unlike photostable comparators such as salinomycin, robenidine's transformation products retain antibacterial potency comparable to the parent compound, making it relevant for assessing ecotoxicological risks associated with veterinary pharmaceutical transformation in aquatic and terrestrial systems [8].

Quote Request

Request a Quote for 1,2-bis[(4-chlorophenyl)methylideneamino]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.